2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Overview
Description
2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C14H13N3O5S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitro group, a sulfonamide group, and a benzamide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step. The sulfonamide group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Amines: Formed from the reduction of the nitro group.
Substituted Benzamides: Formed from substitution reactions involving the benzamide moiety.
Scientific Research Applications
2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The sulfonamide group is known to inhibit certain enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a chloro and methoxy group instead of the nitro and methyl groups.
3-Methyl-2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a different substitution pattern on the benzamide moiety
Uniqueness
2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both nitro and sulfonamide groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-11-14(3-2-4-15(11)19(21)22)16(20)18-10-9-12-5-7-13(8-6-12)25(17,23)24/h2-8H,9-10H2,1H3,(H,18,20)(H2,17,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGANYBGBWBBDMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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